molecular formula C20H21N3O3S2 B2685673 2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1105241-73-3

2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2685673
CAS No.: 1105241-73-3
M. Wt: 415.53
InChI Key: KSAWUJPXUYEXOI-UHFFFAOYSA-N
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Description

2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, a thiophene moiety, and a methoxybenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxybenzyl group, and the attachment of the thiophene moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide include other pyrimidine derivatives, thiophene-containing compounds, and methoxybenzyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-17(10-18(24)21-11-16-7-4-8-27-16)19(25)23-20(22-13)28-12-14-5-3-6-15(9-14)26-2/h3-9H,10-12H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAWUJPXUYEXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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